2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime

Medicinal Chemistry Physicochemical Property Lipophilicity

Unlike non-fluorinated analogs or the parent aldehyde, this compound's trifluoromethyl group at the 6-position delivers enhanced lipophilicity and metabolic stability critical for bioactive molecule development. The oxime functionality unlocks unique transformations—dehydration to nitriles, nitrile oxide [3+2] cycloaddition for isoxazole/isoxazoline synthesis—that are inaccessible from the aldehyde. Its 19F NMR probe capability further adds value in chemical biology. Procure with confidence: consistent ≥95% purity, global shipping, and dedicated support for your SAR programs.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
CAS No. 1227957-39-2
Cat. No. B1405662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime
CAS1227957-39-2
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)C=NO
InChIInChI=1S/C8H7F3N2O/c1-5-6(4-12-14)2-3-7(13-5)8(9,10)11/h2-4,14H,1H3/b12-4+
InChIKeyWNWCUADLVKAIIH-UUILKARUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(trifluoromethyl)nicotinaldehyde Oxime (CAS 1227957-39-2): A Building Block for Trifluoromethylated Pyridine Derivatives


2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime (CAS 1227957-39-2) is a heteroaromatic oxime with the molecular formula C8H7F3N2O and a molecular weight of 204.15 g/mol . It is classified as a trifluoromethylated pyridine derivative, featuring a 2-methyl-6-(trifluoromethyl)pyridine core substituted at the 3-position with an aldoxime group. The presence of both the strongly electron-withdrawing trifluoromethyl group and the reactive oxime functionality positions this compound as a versatile intermediate in medicinal and agrochemical synthesis, particularly for constructing nitrogen-containing heterocycles with enhanced metabolic stability and lipophilicity .

Why Generic Substitution of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde Oxime (CAS 1227957-39-2) Fails in Scientific Workflows


The presence of the trifluoromethyl (-CF3) group at the 6-position of the pyridine ring is the critical driver for the distinct physicochemical and electronic profile of 2-methyl-6-(trifluoromethyl)nicotinaldehyde oxime. Substituting this compound with a non-fluorinated analog (e.g., 2-methylnicotinaldehyde oxime) or one lacking the oxime group (e.g., 2-methyl-6-(trifluoromethyl)nicotinaldehyde, CAS 545394-83-0) fundamentally alters key properties. The -CF3 moiety confers increased lipophilicity and metabolic stability, which can drastically impact downstream biological activity, bioavailability, and target binding affinity in final drug candidates . Furthermore, the oxime group is a specific handle for transformations (e.g., dehydration to nitriles, oxidation, or cycloadditions) that are not possible with the corresponding aldehyde. Using a generic substitute would introduce an uncontrolled variable, leading to unpredictable reactivity, altered pharmacokinetic profiles, and potentially invalid structure-activity relationship (SAR) data, thereby compromising the integrity of a research program .

2-Methyl-6-(trifluoromethyl)nicotinaldehyde Oxime (CAS 1227957-39-2): A Quantitative Evidence Guide for Scientific Selection


Lipophilicity Enhancement: A Class-Level Inference for Improved Membrane Permeability

While direct measured LogP data for the target oxime is absent from the public domain, the incorporation of a trifluoromethyl group is well-established to significantly increase the lipophilicity of heteroaromatic scaffolds. This effect can be inferred by comparing the parent pyridine scaffolds: 2-methylpyridine has a calculated LogP (cLogP) of approximately 1.2, while the incorporation of a 6-CF3 group in 2-methyl-6-(trifluoromethyl)pyridine increases the cLogP to approximately 2.1, a difference of +0.9 log units [1]. This increase in lipophilicity is expected to be conserved in the target oxime, enhancing its ability to permeate biological membranes [2].

Medicinal Chemistry Physicochemical Property Lipophilicity

Differentiation from Aldehyde Precursor: A Cross-Study Comparable on Reactive Handle Versatility

The target oxime compound (CAS 1227957-39-2) is a direct derivative of 2-methyl-6-(trifluoromethyl)nicotinaldehyde (CAS 545394-83-0). While the aldehyde is a common building block, the oxime provides a distinct and versatile reactive handle. The aldehyde is limited to nucleophilic additions and Wittig-type reactions. In contrast, the oxime can undergo specific transformations not possible with the aldehyde: 1) Dehydration to yield 2-methyl-6-(trifluoromethyl)nicotinonitrile, a precursor for heterocycle synthesis (e.g., tetrazoles, triazoles) . 2) Oxidation to yield a nitrile oxide, a 1,3-dipole capable of cycloaddition to form isoxazolines and isoxazoles, core structures in numerous bioactive molecules . This divergence in reactivity is supported by general chemical principles for oxime functional group chemistry [1].

Synthetic Chemistry Functional Group Interconversion Oxime Reactivity

Structural Confirmation via NMR: Supporting Evidence for Identity and Purity

Procurement of a defined chemical entity requires robust analytical verification. For 2-methyl-6-(trifluoromethyl)nicotinaldehyde oxime, key spectral features serve as a 'fingerprint' for identity confirmation, differentiating it from other analogs. The 1H NMR spectrum of this compound is expected to show a characteristic broad singlet for the oxime proton (N-OH) in the range of δ 8.2–8.5 ppm. Additionally, the methyl group on the pyridine ring is observed as a singlet at δ 2.5–2.7 ppm . The 19F NMR spectrum provides an even more distinctive signature, with the trifluoromethyl group appearing as a singlet in the region of δ -62 to -65 ppm . These spectral data points allow for unambiguous confirmation of the compound's structure and assessment of its purity upon receipt, a critical step not possible with ambiguous or uncharacterized substitutes.

Analytical Chemistry Quality Control Structural Elucidation

Physical Form and Storage: A Practical Differentiator for Workflow Integration

The physical state of a compound is a crucial, albeit often overlooked, differentiator in laboratory workflows. 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime is supplied as a solid with a recommended long-term storage temperature of 2-8°C in a sealed, dry environment . This contrasts with its key precursor, 2-methyl-6-(trifluoromethyl)nicotinaldehyde, which is a solid with a melting point of 45-48°C and is typically stored in a cool, dry place. The solid nature of the oxime, combined with its specific low-temperature storage requirement, indicates a different stability profile and necessitates distinct handling procedures compared to the more ambient-stable aldehyde. This information is vital for laboratory planning and ensures the compound's integrity upon arrival and during long-term use.

Materials Handling Stability Procurement

Optimal Application Scenarios for 2-Methyl-6-(trifluoromethyl)nicotinaldehyde Oxime (CAS 1227957-39-2) in R&D


Synthesis of Trifluoromethylated Heterocycles (Isoxazolines/Isoxazoles) via Nitrile Oxide Cycloaddition

This oxime is ideally suited as a precursor for generating nitrile oxides in situ. These reactive 1,3-dipoles can undergo [3+2] cycloaddition reactions with alkenes or alkynes to construct isoxazoline or isoxazole rings . The trifluoromethyl group on the pyridine ring will be retained in the final product, imbuing it with enhanced lipophilicity and metabolic stability [1]. This application is directly enabled by the oxime functional group, which differentiates it from the aldehyde starting material.

Precursor for the Corresponding Nitrile in Medicinal Chemistry Libraries

The compound can be readily dehydrated to form 2-methyl-6-(trifluoromethyl)nicotinonitrile . This nitrile is a valuable intermediate for the synthesis of various nitrogen-containing heterocycles, including tetrazoles (via click chemistry with azides) and triazoles. The nitrile group itself is also a common pharmacophore in drug design, serving as a hydrogen bond acceptor or a bioisostere for carbonyl or halogen groups. This pathway provides a direct route to a distinct chemical space from the parent aldehyde.

Intermediate for Agrochemicals Requiring Enhanced Environmental Stability

The pyridine core is ubiquitous in agrochemicals (e.g., herbicides, fungicides). The incorporation of a trifluoromethyl group is a well-established strategy to improve the metabolic stability of such compounds, prolonging their half-life in the environment and increasing their efficacy [2]. This oxime serves as a versatile building block for introducing a stable, lipophilic trifluoromethylpyridine motif into new agrochemical candidates, where the oxime can be further elaborated to amides, esters, or heterocycles common in active ingredients.

Development of Fluorinated Chemical Probes for Biological Target Engagement

In chemical biology, the 19F NMR signal of the -CF3 group (δ -62 to -65 ppm) provides a unique and sensitive probe for studying ligand-protein interactions without background interference from biological molecules [3]. 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime can be used as a starting point for synthesizing fluorinated analogs of known bioactive molecules. Its small size and defined 19F NMR signal make it an excellent 'minimalist' fluorine tag for monitoring binding events, conformational changes, or metabolism in complex biological matrices.

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